4-(azepan-1-ylmethyl)-7-hydroxy-8-methyl-2H-chromen-2-one is a synthetic organic compound classified as a chromen-2-one derivative. This compound features an azepane ring, a hydroxy group, and a methyl group, which are all attached to the chromen-2-one core structure. Chromen-2-one derivatives are recognized for their diverse biological activities and have been extensively studied for potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties.
4-(azepan-1-ylmethyl)-7-hydroxy-8-methyl-2H-chromen-2-one belongs to the category of flavonoids, specifically the chromenone class. It is characterized by its unique structural features that contribute to its biological activity.
The synthesis of 4-(azepan-1-ylmethyl)-7-hydroxy-8-methyl-2H-chromen-2-one typically involves a multi-step process:
The reactions are generally monitored through techniques such as thin-layer chromatography and analyzed using spectroscopic methods including nuclear magnetic resonance and mass spectrometry to confirm the structure and purity of the synthesized compound.
The molecular formula of 4-(azepan-1-ylmethyl)-7-hydroxy-8-methyl-2H-chromen-2-one is , and its molecular weight is approximately 273.33 g/mol. The structure includes:
The compound's structure can be represented by its SMILES notation: O=c1cc(CN2CCCCCC2)c2c(o1)c(C)c(cc2)O
. This notation provides insight into its connectivity and functional groups.
4-(azepan-1-ylmethyl)-7-hydroxy-8-methyl-2H-chromen-2-one can undergo several chemical reactions:
These reactions are typically carried out under controlled laboratory conditions, with careful monitoring to optimize yields and minimize by-products.
The mechanism of action of 4-(azepan-1-ylmethyl)-7-hydroxy-8-methyl-2H-chromen-2-one involves several pathways:
While specific physical properties like boiling point and melting point are not universally documented for this compound, general characteristics include:
Chemical properties include:
Further analysis may require experimental determination of properties such as solubility and stability under various conditions.
4-(azepan-1-ylmethyl)-7-hydroxy-8-methyl-2H-chromen-2-one has several potential applications:
CAS No.: 1480-19-9
CAS No.: 228113-66-4
CAS No.: 3715-10-4
CAS No.: 57103-57-8
CAS No.: 2226-71-3
CAS No.: 30285-47-3